molecular formula C12H10BrClN2 B13898221 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine

4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine

Cat. No.: B13898221
M. Wt: 297.58 g/mol
InChI Key: ZHDDEICEOYBCHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-N-(2-chlorophenyl)benzene-1,2-diamine using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

4-bromo-1-N-(2-chlorophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H10BrClN2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2

InChI Key

ZHDDEICEOYBCHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Br)N)Cl

Origin of Product

United States

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